molecular formula C16H21N5O4S B15101039 ethyl N-({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

ethyl N-({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate

Cat. No.: B15101039
M. Wt: 379.4 g/mol
InChI Key: WNPDTDXOWLSXCL-UHFFFAOYSA-N
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Description

Ethyl N-({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate typically involves multiple steps. One common method includes the reaction of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the ethoxy group can result in various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl N-({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • Ethyl bromoacetate
  • N-({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycine

Uniqueness

Ethyl N-({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N5O4S

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C16H21N5O4S/c1-3-24-12-7-5-6-11(8-12)15-19-20-16(21(15)17)26-10-13(22)18-9-14(23)25-4-2/h5-8H,3-4,9-10,17H2,1-2H3,(H,18,22)

InChI Key

WNPDTDXOWLSXCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NCC(=O)OCC

Origin of Product

United States

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